molecular formula C10H11NO3S B13063950 5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylicacid

5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylicacid

Cat. No.: B13063950
M. Wt: 225.27 g/mol
InChI Key: DBMKPCXVZJVCLO-UHFFFAOYSA-N
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Description

5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C10H11NO3S. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the use of acetylenedicarboxylates, which undergo a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination to form the desired furan derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and sulfanyl group play crucial roles in its reactivity and biological activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a furan ring, sulfanyl group, and nitrile group makes it a versatile compound for various applications, distinguishing it from other furan derivatives .

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-(3-cyanopropylsulfanylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c11-5-1-2-6-15-7-8-3-4-9(14-8)10(12)13/h3-4H,1-2,6-7H2,(H,12,13)

InChI Key

DBMKPCXVZJVCLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CSCCCC#N

Origin of Product

United States

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